2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine
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Overview
Description
2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyridine and thiazole rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . For instance, some thiazole derivatives have been found to inhibit the TGF-β-induced Smad2/3 phosphorylation pathway .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Cellular Effects
Thiazole derivatives have been tested for anticancer activity against human cancer cell lines . They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can undergo electrophilic substitution and nucleophilic substitution . They may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Dosage Effects in Animal Models
Thiazole derivatives have shown to have anti-addictive effects in a variety of animal models .
Metabolic Pathways
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine .
Transport and Distribution
Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Subcellular Localization
Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment to Pyridine: The thiazole moiety is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting 2-methyl-6-chloropyridine with the thiazole derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or thiazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-[(1,3-thiazol-4-yl)methoxy]pyridine
- 2-Methyl-6-[(1,3-oxazol-5-yl)methoxy]pyridine
- 2-Methyl-6-[(1,3-imidazol-5-yl)methoxy]pyridine
Uniqueness
2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine is unique due to the specific positioning of the thiazole ring, which can influence its reactivity and biological activity. The presence of sulfur in the thiazole ring also imparts distinct electronic properties compared to its oxygen or nitrogen analogs, potentially leading to different interactions with biological targets and chemical reagents.
Properties
IUPAC Name |
5-[(6-methylpyridin-2-yl)oxymethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-8-3-2-4-10(12-8)13-6-9-5-11-7-14-9/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURALYQCPVZGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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